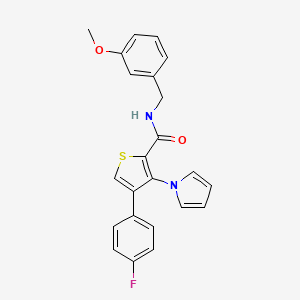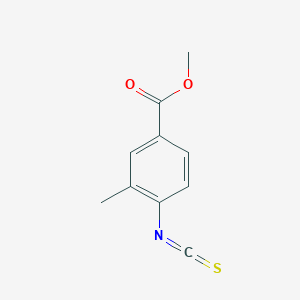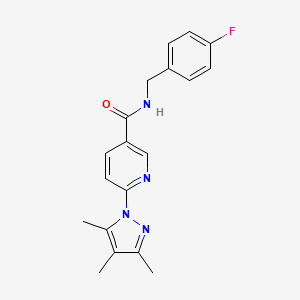
N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzyme NAD+. Nicotinamide derivatives are of significant interest in medicinal chemistry due to their role in various biological processes and potential therapeutic applications.
Synthesis Analysis
While the specific synthesis of "N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide" is not detailed in the provided papers, similar nicotinamide derivatives have been synthesized and studied. For instance, analogs of nicotinamide phosphoribosyltransferase (Nampt) inhibitors have been synthesized with various aromatic substitutions, which have shown potent inhibitory activity . Additionally, a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives were synthesized and evaluated for their inhibitory activity against the sodium-calcium exchanger (NCX) . These studies suggest that the synthesis of nicotinamide derivatives often involves the introduction of aromatic or heteroaromatic groups to the nicotinamide core, which can significantly alter the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of a fluorobenzyl group, as seen in the compound of interest, can influence the binding affinity and selectivity of the molecule towards its biological target. The structural analysis of nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids has shown that the basic character of the proton acceptors in the heterocyclic compounds plays a major role in the formation of primary synthons in the crystal lattice . This suggests that the trimethylpyrazolyl group in the compound of interest could also contribute to its unique structural and energetic properties.
Chemical Reactions Analysis
Nicotinamide derivatives can participate in various chemical reactions, particularly as substrates or inhibitors of enzymes involved in NAD+ metabolism. For example, a fluorescent analog of nicotinamide adenine dinucleotide (NAD+) was synthesized and shown to be a reasonable substitute for NAD+ in dehydrogenase-catalyzed reactions . This indicates that modifications to the nicotinamide structure, such as the introduction of a fluorobenzyl group, could potentially create analogs with unique reactivity and biological functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, including solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents such as fluorobenzyl and trimethylpyrazolyl groups can affect these properties, potentially leading to improved pharmacokinetic profiles or enhanced biological activity. For instance, the hydrophobicity and shape of substituents on nicotinamide derivatives have been shown to affect their inhibitory activity against NCX, which is an important consideration in drug design .
Wissenschaftliche Forschungsanwendungen
Neuroprotection and Cellular Mechanisms
A study investigated YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, demonstrating its neuroprotective potential. YM-244769 preferentially inhibited intracellular Na+-dependent Ca2+ uptake via NCX3, offering insights into therapeutic applications for neuroprotection against hypoxia/reoxygenation-induced cell damage (Iwamoto & Kita, 2006).
Molecular Assemblies and Crystal Engineering
Research on cocrystals of nicotinamide with dihydroxybenzoic acids provided insight into basic recognition patterns and crystal lattice energetic features. These studies are essential for understanding drug design and the development of pharmaceutical compounds (Jarzembska et al., 2017).
Antiproliferative Activity in Cancer Research
Investigations into biphenyl nicotinamides revealed compounds with significant antiproliferative activity against cancer cell lines, highlighting the therapeutic potential of nicotinamide derivatives in cancer treatment (Majellaro et al., 2017).
Supramolecular Chemistry
Studies on copper(II) halogenobenzoates with nicotinamide showcased the formation of supramolecular hydrogen-bonded arrays, contributing to the field of coordination chemistry and the design of molecular materials (Halaška et al., 2016).
Enzymatic and Biochemical Studies
Nicotinamide and its derivatives have been extensively studied for their role in enzymatic reactions and as substrates or inhibitors in biochemical pathways. This includes research on nicotinamide N-methyltransferase activities, exploring individual variations and implications for drug metabolism and toxicity (Rini et al., 1990).
Wirkmechanismus
Target of Action
The primary target of F3406-8185 is the Lymphocytic choriomeningitis virus (LCMV) . This compound is a novel small-molecule arenavirus inhibitor that exhibits strong anti-LCMV activity .
Mode of Action
F3406-8185 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction with its target results in the inhibition of the virus’s ability to enter host cells, thereby preventing the virus from replicating and spreading .
Biochemical Pathways
The affected pathway is the viral entry pathway into the host cell. By inhibiting the pH-dependent fusion mediated by the LCMV glycoprotein GP2, F3406-8185 prevents the virus from entering the host cell and replicating . The downstream effect of this action is a reduction in the spread of the virus within the host.
Result of Action
The molecular and cellular effects of F3406-8185’s action include the prevention of viral entry into host cells and the subsequent inhibition of viral replication . This results in a decrease in the spread of the virus within the host, potentially reducing the severity of the infection.
Action Environment
The action of F3406-8185 is influenced by the pH of the endosome compartment, as its mechanism of action involves interfering with pH-dependent fusion Environmental factors that alter endosomal pH could potentially influence the compound’s action, efficacy, and stability
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-12-13(2)23-24(14(12)3)18-9-6-16(11-21-18)19(25)22-10-15-4-7-17(20)8-5-15/h4-9,11H,10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWYKYYKRCZXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)
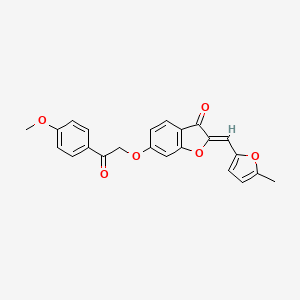
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)
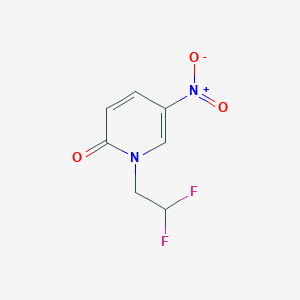
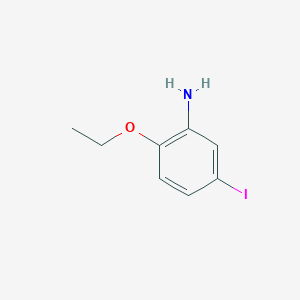
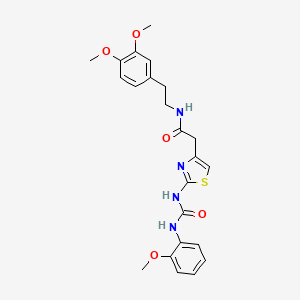
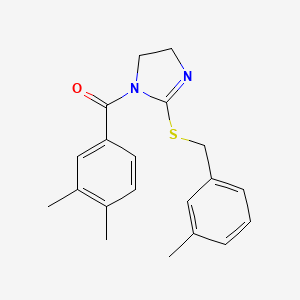
![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)
![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)
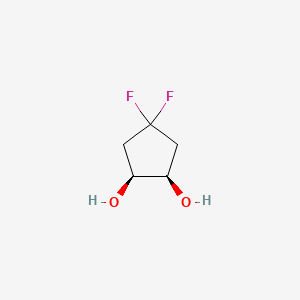
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)
